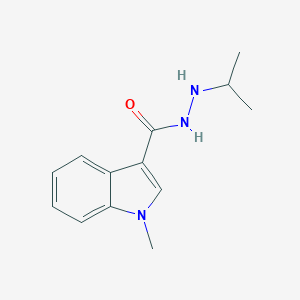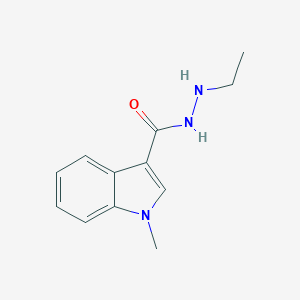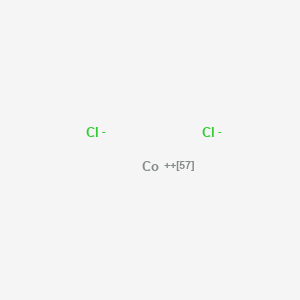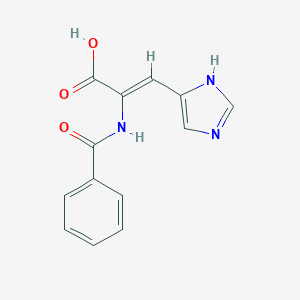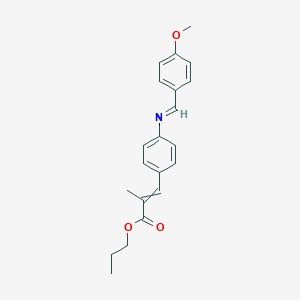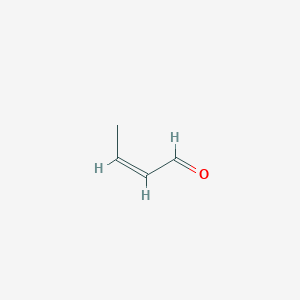
cis-Crotonaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cis-crotonaldehyde is a chemical compound with the molecular formula C4H6O. It is also known as (Z)-but-2-enal and is a colorless liquid with a pungent odor. Cis-crotonaldehyde is widely used in the chemical industry as an intermediate in the synthesis of various chemicals, including fragrances, flavors, and pharmaceuticals.
Scientific Research Applications
1. Conformational Isomers and Cationic Structures
Crotonaldehyde, including its cis-conformation, has been studied for its conformational isomers and their cations. Research using vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy identified various crotonaldehyde conformers and their specific ionization energies. This study is crucial for understanding the stereochemical reactions of α,β-unsaturated aldehydes like crotonaldehyde (Park, Kim, & Kwon, 2018).
2. Adsorption Behaviors on Metal Surfaces
The adsorption behaviors of trans- and cis-crotonaldehyde on metal surfaces, specifically on Ir(1 1 1), have been explored using density functional theory (DFT). This research offers insights into the stability and electronic interactions of crotonaldehyde on metal surfaces, which is important for understanding selective hydrogenation mechanisms (Yang, Teng, Liu, & Wen, 2015).
3. Vibrational Spectroscopy and Atmospheric Chemistry
Crotonaldehyde's role in atmospheric chemistry has been studied through quantitative vapor-phase infrared spectra. The research includes vibrational assignments of fundamental modes, contributing to the understanding of atmospheric monitoring and the environmental impact of crotonaldehyde (Lindenmaier, Williams, Sams, & Johnson, 2017).
4. Photodissociation Dynamics
The photodissociation dynamics of molecules like crotonaldehyde have been investigated using time-resolved photoelectron spectroscopy (TRPES) and coincidence imaging spectroscopy (CIS). This research aids in understanding the intramolecular and photodissociation dynamics in polyatomic molecules, which is significant for studying reaction mechanisms and molecular behavior (Gessner et al., 2004).
properties
CAS RN |
15798-64-8 |
|---|---|
Product Name |
cis-Crotonaldehyde |
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
(Z)-but-2-enal |
InChI |
InChI=1S/C4H6O/c1-2-3-4-5/h2-4H,1H3/b3-2- |
InChI Key |
MLUCVPSAIODCQM-IHWYPQMZSA-N |
Isomeric SMILES |
C/C=C\C=O |
SMILES |
CC=CC=O |
Canonical SMILES |
CC=CC=O |
density |
d2020 0.85 |
melting_point |
Mp -69 ° -69°C |
Other CAS RN |
4170-30-3 15798-64-8 123-73-9 |
physical_description |
Liquid |
Pictograms |
Flammable; Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
solubility |
150 mg/mL at 2 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




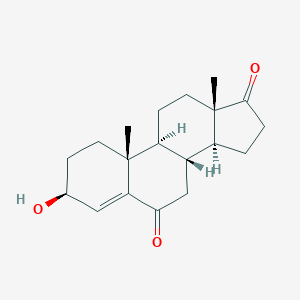
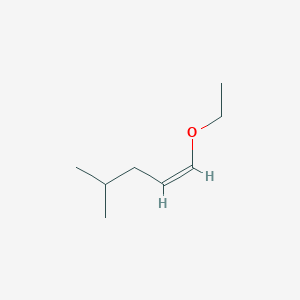
![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
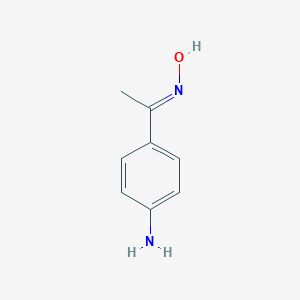
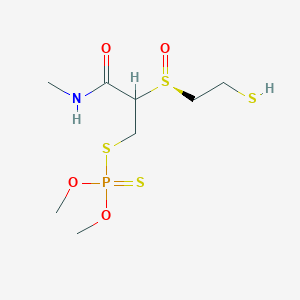

![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
![2-[[(9Z,19Z,21Z)-13-Acetyloxy-2,15,18,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,17,23-trioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid](/img/structure/B231283.png)
